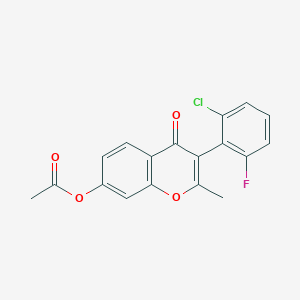
3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, also known as CFA, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agriculture.
Mécanisme D'action
3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate exerts its biological activity by inhibiting the activity of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound also exhibits antioxidant activity by scavenging free radicals. Furthermore, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a readily available compound for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate. One area of interest is the development of this compound-based anti-inflammatory drugs. Another area of research is the investigation of the anticancer properties of this compound and its potential use in cancer therapy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biological pathways.
Méthodes De Synthèse
The synthesis of 3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves the condensation of 2-acetyl-7-hydroxy-6-methylchromene with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified through various techniques such as column chromatography and recrystallization to obtain a pure form of this compound.
Applications De Recherche Scientifique
3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This makes this compound a promising candidate for the development of anti-inflammatory drugs.
Propriétés
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFO4/c1-9-16(17-13(19)4-3-5-14(17)20)18(22)12-7-6-11(24-10(2)21)8-15(12)23-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGPNUAQSSELNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5862465.png)
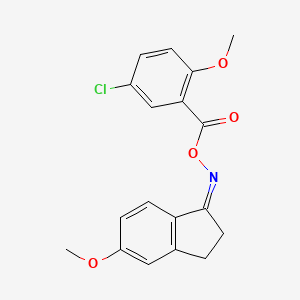
![1-[(2-phenylvinyl)sulfonyl]indoline](/img/structure/B5862472.png)
![4-[2,4-bis(methylsulfonyl)phenyl]morpholine](/img/structure/B5862478.png)
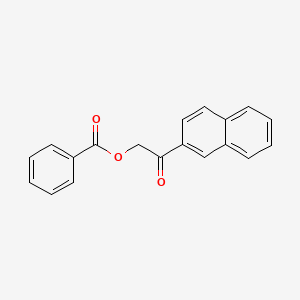

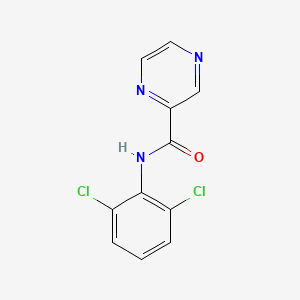
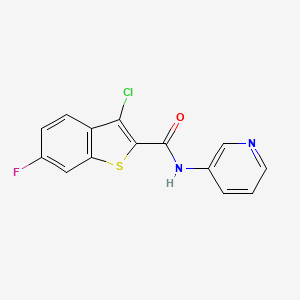

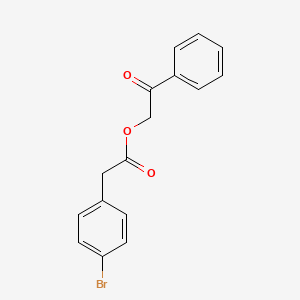
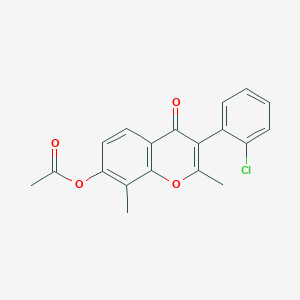


![1-[(4-isobutylphenyl)sulfonyl]pyrrolidine](/img/structure/B5862538.png)